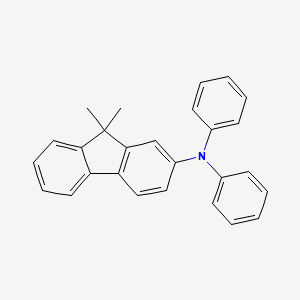

9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine

Übersicht

Beschreibung

“9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine” is a chemical compound that has been used in the synthetic preparation of secondary amines . It has been utilized in the development of highly efficient blue fluorescent materials for organic light-emitting diode (OLED) applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a scalable and chromatography-free synthesis of a related compound, N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)-3′,3′,4′,7′-tetramethyl-2′,3′-dihydrospiro[fluorene-9,1′-indene]-2-amine, was developed after investigating different discovery approaches .Molecular Structure Analysis

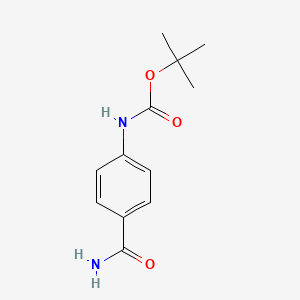

The molecular formula of “this compound” is C27H23N, and its molecular weight is 361.48 . The structure of this compound includes a fluorene backbone with two phenyl groups and two methyl groups attached .Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 518.9±29.0 °C, and its predicted density is 1.137±0.06 g/cm3 . The predicted pKa value is -2.88±0.40 .Wissenschaftliche Forschungsanwendungen

Fluorescence Probes and Solvation Dynamics

- Synthesis for Fluorescence Probes : The compound 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine can be synthesized for use in fluorescence probes. N-substituted 2-amino-9,9-dialkylfluorenes, which include derivatives of this compound, have potential applications in fluorescence probes for studying femtosecond solvation dynamics (Saroja et al., 2004).

Organic Light-Emitting Diodes (OLEDs)

- Blue Emitters for OLEDs : This compound has been modified to create derivatives that act as blue emitters in OLEDs. Specifically, its derivatives have been used to develop efficient blue emitters, demonstrating promising electroluminescent properties (Kim et al., 2017).

- Electron-Blocking Materials in OLEDs : Derivatives of this compound have been used as electron-blocking materials in OLEDs, contributing to better charge balance and improved device lifetime (Hu et al., 2020).

Polyimides and Polymer Chemistry

- Polyimides with Optical Transparency : The compound has been involved in the synthesis of novel polyimides with high optical transparency and good organosolubility. These polyimides can form transparent, flexible films with low moisture absorption and low dielectric constants (Zhang et al., 2010).

Nonlinear Optical Behavior

- Enhancing Hyperpolarizability : The modification of this compound derivatives has been studied for improving the intrinsic hyperpolarizability in chromophores. These modifications can enhance the non-linear optical properties of these materials, making them suitable for applications like electro-optic modulators (Shivani et al., 2022).

Fluorescent Chemosensors

- Multiple Stimuli-Responsive Fluorescent Chemosensors : Derivatives of this compound have been used in the development of conjugated polymers with fluorescence sensing capabilities. These materials can detect various acids and amines, finding applications in environmental protection, biosensing, and toxin detection (Qian et al., 2019).

Zukünftige Richtungen

The use of “9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine” in the development of new materials for OLEDs suggests potential future directions in the field of optoelectronics . The continued exploration of this compound and related structures could lead to the development of more efficient and stable light-emitting materials.

Wirkmechanismus

Target of Action

The primary target of 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine is the Organic Light Emitting Diode (OLED) . It is a fluorescent material that exhibits excellent luminescent properties and electron transport capabilities .

Mode of Action

This compound interacts with its target by serving as a material for the light-emitting layer and the electron injection layer in the OLED . This interaction results in the production of high-efficiency OLED displays and lighting devices .

Biochemical Pathways

It is known that the compound plays a crucial role in the electron transport chain within the oled, contributing to the device’s luminescent properties .

Result of Action

The result of the action of this compound is the production of high-efficiency OLED displays and lighting devices . The compound’s excellent luminescent properties and electron transport capabilities contribute to the superior performance of these devices .

Eigenschaften

IUPAC Name |

9,9-dimethyl-N,N-diphenylfluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N/c1-27(2)25-16-10-9-15-23(25)24-18-17-22(19-26(24)27)28(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAXDWLRVWTADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570390 | |

| Record name | 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148077-51-4 | |

| Record name | 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

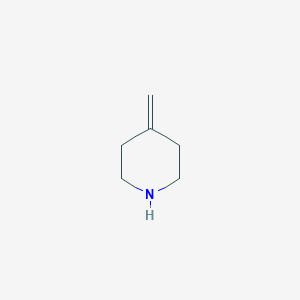

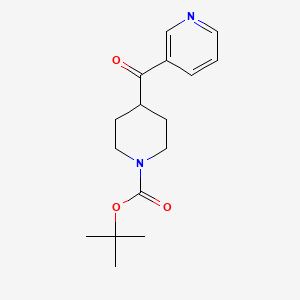

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

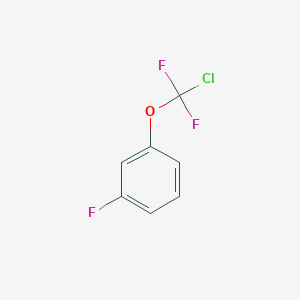

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)

![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)

![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)